ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features an indole moiety, a thiophene ring, and a cycloheptane structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S2/c1-3-35-30(34)28-23-13-5-4-6-15-25(23)37-29(28)31-27(33)19-36-26-18-32(24-14-8-7-12-22(24)26)17-21-11-9-10-20(2)16-21/h7-12,14,16,18H,3-6,13,15,17,19H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKFNHPQTNWRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiophene ring can be introduced through a cyclization reaction involving a suitable precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and other key steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, dihydro derivatives, and substituted indole derivatives .
Scientific Research Applications
Ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring and have similar chemical properties.
Uniqueness
Ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of an indole moiety, a thiophene ring, and a cycloheptane structure. This unique combination of structural features contributes to its distinct chemical and biological properties .
Biological Activity
Chemical Structure and Properties
The compound features several notable structural elements:
- Indole moiety : Known for various biological activities, including anti-cancer properties.
- Cycloheptathiophene : This ring structure may contribute to unique interactions with biological targets.
- Sulfanyl group : Often involved in redox reactions, potentially affecting the compound's reactivity and biological interactions.
Molecular Formula
The molecular formula for this compound is , indicating a complex structure with multiple functional groups.
- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, which are critical in various signaling pathways. GPCRs are involved in processes such as neurotransmission and immune responses .
- Antioxidant Activity : Compounds with sulfanyl groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that thiazole derivatives related to this compound show significant antimicrobial activity against various pathogens .
Therapeutic Applications
- Cancer Treatment : The indole structure is associated with anti-cancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neurological Disorders : Given the potential modulation of neurotransmitter systems through GPCRs, this compound may have applications in treating conditions such as depression or anxiety.
- Anti-inflammatory Effects : Compounds containing indole and thiophene rings have been shown to reduce inflammation in preclinical models.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds:
In Vitro and In Vivo Studies
Research on similar compounds has demonstrated:
- In Vitro Studies : Compounds with indole structures exhibited cytotoxic effects on cancer cell lines, suggesting potential anti-cancer applications.
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor size and improved survival rates.
Q & A
Q. What are the key synthetic steps and reaction conditions required to synthesize this compound?
The synthesis involves multi-step organic reactions:
- Amide Coupling : Reacting a sulfanyl-acetamide precursor with the indole-containing moiety under carbodiimide-mediated conditions (e.g., EDCI or DCC) in anhydrous dichloromethane .
- Nucleophilic Substitution : Introducing the cyclohepta[b]thiophene core via thiol-disulfide exchange, optimized at 60–80°C in DMF to enhance regioselectivity .
- Cyclization : Final ring closure using catalytic acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃) to stabilize the fused heterocyclic system .
Critical Parameters : Solvent polarity (DMF/DMSO preferred for solubility), temperature control (±2°C), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur groups .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., ester carbonyl at ~170 ppm, indole NH at ~10 ppm) and regiochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H]⁺ ~650–700 Da) and detect byproducts .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological assays) .
Q. What are the primary functional groups influencing this compound’s reactivity?
- Thiophene and Indole Rings : Aromatic π-systems enable electrophilic substitutions (e.g., nitration, halogenation) .
- Ester Group : Susceptible to hydrolysis under acidic/basic conditions, requiring protection during synthesis .
- Sulfanyl-Acetamide Linker : Prone to oxidation; stabilizers like ascorbic acid are used in reaction mixtures .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- 2D NMR Techniques : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in overlapping cycloheptane and indole signals .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate proposed conformers .
- X-ray Crystallography : If crystalline, resolve absolute configuration and confirm bond angles/planarity of the fused ring system .
Q. What strategies optimize yield in the final cyclization step, and how are side products minimized?
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to balance reaction rate and byproduct formation .
- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- In-situ Monitoring : Use FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust reaction time dynamically .
Q. How can researchers design assays to evaluate this compound’s biological activity, given structural similarities to known pharmacophores?
- Target Selection : Prioritize kinases or GPCRs based on indole-thiophene scaffolds’ historical affinity .
- In vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against COX-2 or P450 isoforms using fluorogenic substrates .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ calculations .
- SAR Studies : Synthesize analogs with modified ester groups or sulfur substituents to correlate structure with activity .
Q. What computational tools predict this compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
- QSAR Models : SwissADME or pkCSM to estimate logP (~4.5–5.2), BBB permeability, and CYP inhibition risks .
- Molecular Docking : AutoDock Vina to simulate binding modes with targets like tubulin or DNA topoisomerase II .
- MD Simulations : GROMACS to assess stability in lipid bilayers, informing formulation strategies for in vivo studies .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental molecular weights be addressed?
- Isotopic Pattern Analysis : Use high-resolution MS to distinguish between [M+H]⁺ and adducts (e.g., Na⁺/K⁺) .
- Byproduct Identification : LC-MS/MS fragmentation to detect common impurities (e.g., de-esterified analogs) .
- Synthetic Protocol Review : Verify stoichiometry of sulfur-containing reagents, as excess can lead to disulfide byproducts .
Key Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
